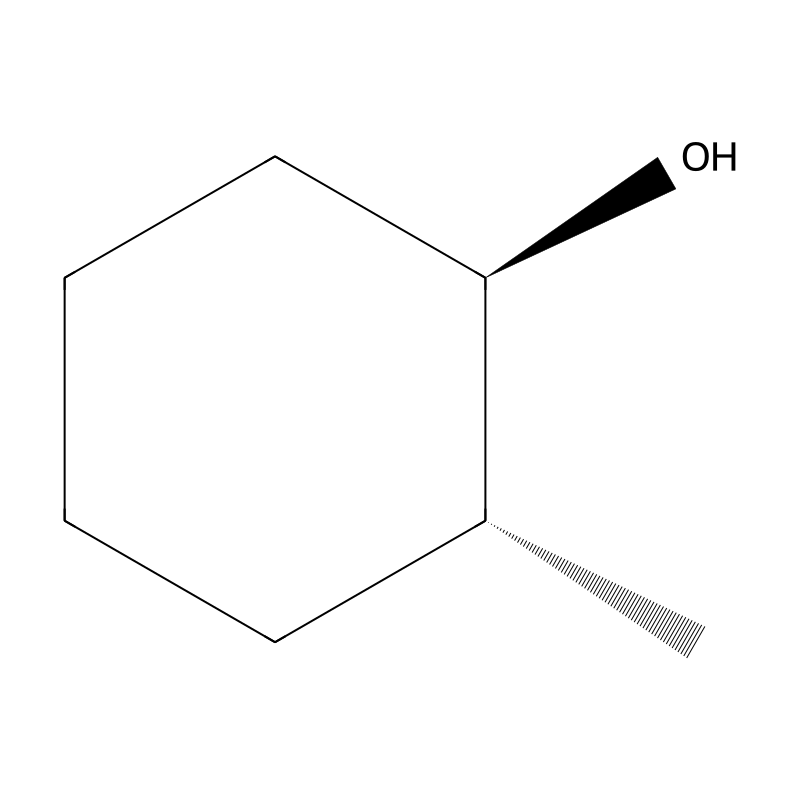

trans-2-Methylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Preparation of Acetic Acid- (2-methyl-cyclohexyl ester)

Specific Scientific Field: Organic Chemistry

Summary of the Application: Trans-2-Methylcyclohexanol is used in the preparation of acetic acid- (2-methyl-cyclohexyl ester) by reaction with acetic anhydride .

Results or Outcomes: The outcome of this reaction is the formation of acetic acid- (2-methyl-cyclohexyl ester).

Study of the Effect of Organic Solvents on Epoxide Hydrolase

Specific Scientific Field: Biochemistry

Summary of the Application: Trans-2-Methylcyclohexanol is used to study the effect of organic solvents on the activity of the enzyme epoxide hydrolase .

Fragment-Based Crystallographic Screening Against HIV Protease

Specific Scientific Field: Biochemistry

Summary of the Application: Trans-2-Methylcyclohexanol is used in fragment-based crystallographic screening against HIV protease . This is a method used to identify potential drug candidates that can inhibit the function of HIV protease, an enzyme critical for the life cycle of HIV.

Study of the Effect of Organic Solvents on Epoxide Hydrolase

Summary of the Application: Trans-2-Methylcyclohexanol is used to study the effect of organic solvents on the activity of the enzyme epoxide hydrolase . This enzyme plays a crucial role in the detoxification of epoxides in the body.

Binding to the Exo-Site of Small Molecules

Summary of the Application: Trans-2-Methylcyclohexanol has been found to bind to the exo-site of small molecules . This property could be useful in the development of drugs that target specific proteins or enzymes.

Dehydration of 2-Methylcyclohexanol

Summary of the Application: Trans-2-Methylcyclohexanol is used in the acid-catalyzed dehydration to form a mixture of 1-methyl and 3-methylcyclohexene .

Methods of Application or Experimental Procedures: The reaction involves the use of concentrated sulfuric acid and heat. The reaction mixture is then distilled to collect the organic olefin mixture .

Results or Outcomes: The outcome of this reaction is the formation of a mixture of 1-methyl and 3-methylcyclohexene. The major product indicates the more stable carbocation formed during the intermediate step .

Trans-2-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol. It is a colorless liquid at room temperature, characterized by its alcohol functional group (-OH) attached to a cyclohexane ring with a methyl group at the second carbon position. The compound exists as two stereoisomers, cis and trans, with trans-2-methylcyclohexanol being notable for its specific spatial arrangement of substituents around the cyclohexane ring, which affects its physical and chemical properties.

Trans-2-Methylcyclohexanol itself doesn't have a well-defined mechanism of action in biological systems. However, its chiral nature allows it to interact specifically with other chiral molecules. This property can be exploited in research on chiral recognition and asymmetric catalysis []. For instance, it can be used as a chiral auxiliary group in organic synthesis to control the stereochemistry of the final product.

Trans-2-Methylcyclohexanol primarily undergoes dehydration reactions when treated with concentrated sulfuric acid, leading to the formation of alkenes. The major products from this reaction are 1-methylcyclohexene and 3-methylcyclohexene. The mechanism involves the protonation of the hydroxyl group followed by the elimination of water to form a carbocation intermediate, which can then lose a proton to yield the alkene products.

- Dehydration Reaction:

Trans-2-Methylcyclohexanol can be synthesized through several methods:

- Hydroboration-Oxidation: This method involves the hydroboration of 2-methylcyclohexene followed by oxidation with hydrogen peroxide in a basic medium.

- Reduction of Ketones: Another synthesis route involves reducing 2-methylcyclohexanone using lithium aluminum hydride or sodium borohydride.

- Dehydration of Alcohols: As mentioned earlier, both cis and trans isomers can be produced from dehydration reactions involving 2-methylcyclohexanol under acidic conditions .

Trans-2-Methylcyclohexanol has various applications in different fields:

- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Intermediate in Synthesis: The compound serves as an intermediate in the production of fragrances and flavoring agents.

- Research: It is also utilized in biochemical research for studying alcohol behavior in biological systems .

Trans-2-Methylcyclohexanol shares structural similarities with other compounds that contain cyclohexanol derivatives or methyl groups on cycloalkanes. Here are some comparable compounds:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Cis-2-Methylcyclohexanol | C₇H₁₄O | Isomer with different spatial arrangement; undergoes similar reactions but yields different products under certain conditions. |

| Cyclohexanol | C₆H₁₂O | Parent compound without methyl substitution; exhibits distinct physical properties and reactivity patterns. |

| 1-Methylcyclopentanol | C₇H₁₄O | Similar alcohol structure but with a pentane ring; used in similar applications but differs in reactivity due to ring strain. |

Trans-2-Methylcyclohexanol's unique configuration allows it to participate in specific

XLogP3

GHS Hazard Statements

H226 (14.23%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (99.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant